molecular formula C7H13NO2 B1343068 1-(3-Hydroxypiperidin-1-yl)ethanone CAS No. 4045-27-6

1-(3-Hydroxypiperidin-1-yl)ethanone

Cat. No. B1343068
CAS RN: 4045-27-6
M. Wt: 143.18 g/mol
InChI Key: HTFMTRPNNXNQRN-UHFFFAOYSA-N
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Patent
US07186715B2

Procedure details

3-Hydroxypiperidine (3.0 g, 30.0 mmol) was dissolved in THF (40 mL) and methylene chloride (40 mL). Triethylamine (7.47 g, 74.0 mmol) was added. The mixture was cooled to −78° C. and acetyl chloride (2.35 g, 30.0 mmol) was added drop wise. The mixture was warmed to r.t. and stirred under nitrogen for 1 about an hour. The solvents were removed under reduced pressure, and the resulting oil was purified using silica chromatography (2% methanol in ethyl acetate) to afford the title compound (3.57 g, 83%) as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.47 g
Type
reactant
Reaction Step Two
Quantity
2.35 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3]1.C(N(CC)CC)C.[C:15](Cl)(=[O:17])[CH3:16]>C1COCC1.C(Cl)Cl>[OH:1][CH:2]1[CH2:7][CH2:6][CH2:5][N:4]([C:15](=[O:17])[CH3:16])[CH2:3]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1CNCCC1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.47 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2.35 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred under nitrogen for 1 about an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to r.t.
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting oil was purified

Outcomes

Product
Name
Type
product
Smiles
OC1CN(CCC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.57 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.